A-419259 is a small molecule inhibitor primarily targeting the Src family of protein tyrosine kinases. It is particularly noted for its potential therapeutic applications in treating chronic myelogenous leukemia (CML) and other hematological malignancies. The compound works by inhibiting the activity of specific kinases, thereby blocking signaling pathways crucial for cancer cell proliferation and survival.
The compound was initially developed as part of research aimed at understanding the role of Src family kinases in various cancers, particularly those driven by the Bcr-Abl fusion protein. A-419259 has been studied extensively in preclinical models for its efficacy against CML and acute myeloid leukemia, showcasing its ability to induce apoptosis and inhibit cell growth in affected cell lines .
The synthesis of A-419259 involves multi-step organic reactions that typically include the formation of pyrrolo-pyrimidine structures through cyclization methods. The synthetic route often starts from readily available precursors, employing techniques such as:
While specific synthetic protocols may vary, a common approach includes:
The molecular structure of A-419259 can be represented as follows:
The compound features a pyrrolo-pyrimidine scaffold that is crucial for its interaction with the ATP-binding site of kinases.
Crystallographic studies have provided insights into the binding conformation of A-419259 within the active site of Src family kinases, revealing unique interactions that contribute to its inhibitory effects .
A-419259 has been shown to undergo several key reactions when interacting with target proteins:
The compound's efficacy is often evaluated through in vitro assays measuring:
A-419259 exerts its effects primarily through:
Studies indicate that A-419259 is effective at inducing apoptosis in primary CD34+ CML cells comparable to established treatments like imatinib .
Relevant analyses often include:
A-419259 has significant potential in scientific research and therapeutic applications:
Its ability to induce apoptosis and inhibit cell growth positions A-419259 as a promising candidate for further clinical development in oncology .
A 419259 (chemical name: 7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) is a second-generation pyrrolo-pyrimidine kinase inhibitor with a molecular weight of 482.63 g/mol (freebase) or 592.01 g/mol (trihydrochloride salt). Its structure features a central pyrrolo[2,3-d]pyrimidine scaffold substituted with:
The stereochemistry of the cyclohexyl linker is critical for activity, with the trans-configuration enabling optimal kinase domain binding. X-ray crystallography of homologous Src-family kinases reveals that A 419259 occupies the ATP-binding pocket through hydrogen bonding with the hinge region (N-H group at C4 position) and hydrophobic contacts with the gatekeeper residue (Thr338 in Hck) [10].
Table 1: Structural Features of A 419259
Property | Description |
---|---|
Molecular Formula (freebase) | C₂₉H₃₄N₆O |
CAS Number (freebase) | 364042-47-7 |
CAS Number (trihydrochloride) | 1435934-25-0 |
Key Functional Groups | Pyrrolo[2,3-d]pyrimidine core, 4-phenoxyphenyl, trans-4-(N-methylpiperazinyl)cyclohexyl |
Stereochemical Requirement | trans-Cyclohexyl linkage essential for kinase affinity |
A 419259 demonstrates nanomolar potency against Src-family kinases (SFKs) with exceptional selectivity over non-SFK targets:
Selectivity Profile:
Mechanistically, A 419259 stabilizes the DFG-in/αC-helix-out conformation of SFKs, extending the activation loop and exposing the autophosphorylation site (Tyr416). This binding mode differs from pyrazolopyrimidine inhibitors (e.g., PP1), which induce a folded activation loop conformation. Consequently, A 419259 maintains potency against autophosphorylated SFKs—a key pharmacological advantage in leukemia cells with constitutively active kinases [6] [10].
Table 2: Kinase Selectivity Profile of A 419259
Kinase | IC₅₀ (nM) | Biological Relevance |
---|---|---|
Lck | <3 | T-cell signaling, leukemia survival pathways |
Lyn | <3 | B-cell receptor signaling, imatinib resistance in CML |
Src | 9 | Metastasis, tumor microenvironment signaling |
Hck | 0.43–11.26 | Myeloid leukemia stem cell maintenance, Bcr-Abl interaction |
c-Abl | 3,000 | Off-target activity; minimal inhibition at therapeutic doses |
A 419259 exhibits moderate solubility in organic solvents but limited aqueous solubility:
PBS: Soluble at 100 mg/mL (trihydrochloride) with sonication [7]
The trihydrochloride salt (C₂₉H₃₄N₆O·3HCl) is preferred for cellular assays due to enhanced aqueous solubility. In solution, A 419259 remains stable for >24 hours at room temperature, facilitating extended biological experiments. Its logP value (predicted 1.29 g/cm³) suggests moderate membrane permeability, consistent with cellular activity in leukemia models [5] [7].
A 419259 demonstrates distinct advantages over classical SFK inhibitors:
vs. Imatinib:
Synergizes with Bcr-Abl inhibitors in primary CD34⁺ CML cells [4] [6]
vs. Dasatinib:
A key differentiator is A 419259's ability to disrupt SFK-mediated phosphorylation of Bcr-Abl at regulatory sites (Tyr177), overcoming a critical mechanism of imatinib resistance. This effect is concentration-dependent with an IC₅₀ of 0.1–0.3 μM in cellular assays [4] [6].
Table 3: Comparative Inhibitor Profiles
Inhibitor | Primary Targets | Hck IC₅₀ | c-Abl IC₅₀ | Key Clinical Limitation |
---|---|---|---|---|
A 419259 | Src, Lck, Lyn, Hck | 0.43 nM | 3,000 nM | Research tool only |
PP1 | Pan-SFK | 150 nM | >10,000 nM | Rapid metabolism, low specificity |
Imatinib | Bcr-Abl, PDGFR, c-Kit | >10,000 nM | 250 nM | Resistance via SFK overexpression |
Dasatinib | Bcr-Abl, SFKs, Eph receptors | 0.6 nM | 0.8 nM | Pleural effusions due to broad target profile |
Table 4: Nomenclature of A 419259
Designation Type | Name(s) |
---|---|
Primary | A 419259, RK-20449, RK 20449 |
Salt Form | A 419259 trihydrochloride (CAS: 1435934-25-0) |
Chemical | 7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Related Compounds | Pyrrolo-pyrimidine, Src kinase inhibitor |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7